N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a compound that features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. This can be achieved through various synthetic routes, including the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with appropriate alkylating agents under basic conditions . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium carbonate and solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis techniques and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted thiadiazole derivatives .
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of GABAergic pathways, where it enhances the inhibitory effects of GABA by binding to GABAA receptors . Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide include other 1,3,4-thiadiazole derivatives such as:
- 2-mercapto-5-methyl-1,3,4-thiadiazole
- 2-(ω-haloalkylthio)thiadiazoles
- Symmetrical bis-thiadiazoles
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of a thiadiazole ring with a phenylbutanamide moiety enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10-15-16-13(18-10)14-12(17)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJWFIUKXRGJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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